molecular formula C7H9N5O B12599315 5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine CAS No. 871253-79-1

5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine

Cat. No.: B12599315
CAS No.: 871253-79-1
M. Wt: 179.18 g/mol
InChI Key: UYASAMOGGNJIDS-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrazolo[4,3-e][1,2,4]triazine core, which is a fused ring system containing nitrogen atoms. The presence of methoxy and dimethyl groups further enhances its chemical properties and reactivity .

Preparation Methods

The synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine involves several steps. One common method starts with the sulfone precursor, which is dissolved in absolute methanol. Metal sodium is then added to the solution, and the reaction mixture is heated at reflux for 30 minutes. After the reaction is complete, the product is purified using column chromatography with chloroform as the eluent. This method yields the compound in high purity and yield .

Chemical Reactions Analysis

5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine undergoes various chemical reactions, including nucleophilic substitution and oxidation. Common reagents used in these reactions include sodium methoxide and metal sodium. The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of O- and N-alkyl derivatives .

Scientific Research Applications

This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used for structure-activity relationship studies to understand the effects of different substituents on its reactivity and properties. In biology and medicine, derivatives of this compound have shown antimicrobial and antitumor activities, making it a promising candidate for drug development. Additionally, its unique structure makes it useful in the design of new materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine involves its interaction with various molecular targets. The compound’s antimicrobial and antitumor activities are attributed to its ability to interfere with essential biological processes in microorganisms and cancer cells. For instance, it can inhibit the growth of certain bacteria and cancer cells by disrupting their metabolic pathways .

Comparison with Similar Compounds

5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine can be compared to other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds share a similar fused ring system but differ in their substituents and specific ring structures.

Properties

CAS No.

871253-79-1

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

5-methoxy-1,3-dimethylpyrazolo[4,3-e][1,2,4]triazine

InChI

InChI=1S/C7H9N5O/c1-4-5-6(12(2)11-4)9-10-7(8-5)13-3/h1-3H3

InChI Key

UYASAMOGGNJIDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1N=C(N=N2)OC)C

Origin of Product

United States

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